Ethyl 3,5-dioxocyclohexanecarboxylate
Overview
Description
Ethyl 3,5-dioxocyclohexanecarboxylate is a chemical compound that is part of a family of cyclohexane derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a cyclohexane ring, which is a six-membered carbon ring, with two keto groups (dioxo) and an ester group attached to it.
Synthesis Analysis
The synthesis of cyclohexane derivatives can be achieved through various methods. For instance, the ring-closing metathesis method was used to synthesize a functionalized cyclohexene skeleton of GS4104, starting from L-serine, which is an advantage over using (-)-shikimic acid or (-)-quinic acid . Another synthesis approach involved a three-component condensation process to create Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, proving the versatility of cyclohexane derivatives in multi-component reactions . Additionally, the synthesis of Ethyl(3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, a key intermediate for the anti-influenza drug oseltamivir, demonstrates the importance of cyclohexane derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be complex, with multiple stereocenters and functional groups. The absolute configurations of key intermediates in the synthesis of cyclohexene derivatives can be confirmed by two-dimensional NMR studies . X-ray analysis has been used to prove the structure of novel cyclohexane derivatives, such as Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions. For example, the oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide results in different products depending on the isomer, with the cis-isomer yielding a 2,3-dione derivative and the trans-isomer leading to a bromocyclohexenone . This highlights the reactivity and the potential for diverse transformations of cyclohexane derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. For instance, the vibrational analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state through intermolecular hydrogen bonding . Theoretical studies using DFT and AIM provide insights into the multiple interactions, charge transfer, and reactivity within the molecule . These analyses are crucial for understanding the behavior of cyclohexane derivatives in different environments and for their potential applications.
Scientific Research Applications
Agricultural Applications
Ethyl 3,5-dioxocyclohexanecarboxylate, in the form of trinexapac-ethyl, is used as a turfgrass growth regulator. Research indicates that its application on Kentucky bluegrass can influence cell membrane thermostability, affecting the grass's heat tolerance. This is evidenced by tests showing that treated Kentucky bluegrass had less cell membrane thermostability than untreated plants, which can be measured through electrolyte leakage tests (Heckman, Horst, Gaussoin, & Tavener, 2002).
Chemical Synthesis and Applications
This compound also plays a role in chemical synthesis processes. For example, it has been used in the enantioselective synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly. This synthesis involved several steps, including asymmetric Diels–Alder reactions and iodolactonization, highlighting the compound's utility in complex chemical processes (Raw & Jang, 2000).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for potential therapeutic applications. For instance, studies have been conducted on the synthesis and biological evaluation of novel dihydropyridine analogs as potent antioxidants, showcasing the versatility of this compound in developing new pharmaceutical agents (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Pesticide Development
The compound also finds use in the synthesis of novel pesticides. A study detailed the synthetic process of Chromafenozide, a pesticide, where ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, a derivative of this compound, was used as a primary material (Shan, 2011).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 3,5-dioxocyclohexanecarboxylate are not mentioned in the available resources, it is used as a reactant in the preparation of plant growth retardants and cyclopropanecarbonyloxy cyclohexenone derivatives . This suggests potential applications in agriculture and plant biology.
properties
IUPAC Name |
ethyl 3,5-dioxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRRICYOWFRORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27513-35-5 | |
Record name | ethyl 3,5-dioxocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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